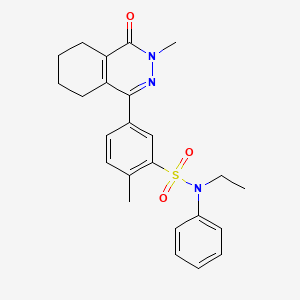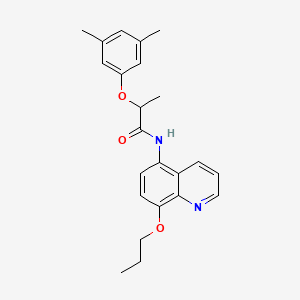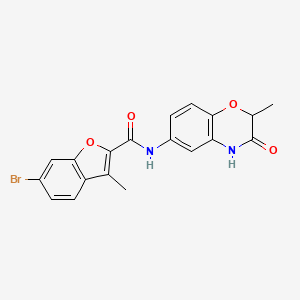![molecular formula C23H22N2O4 B14980872 3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B14980872.png)
3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzoxazin moiety. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazin Moiety: This step involves the formation of the benzoxazin ring through cyclization reactions, often using amines and carbonyl compounds.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Uniqueness
What sets 3,5,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H22N2O4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
3,5,6-trimethyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c1-5-8-25-18-11-16(6-7-19(18)28-12-21(25)26)24-23(27)22-15(4)17-9-13(2)14(3)10-20(17)29-22/h5-7,9-11H,1,8,12H2,2-4H3,(H,24,27) |
InChIキー |
AHLNWTLAMVJNOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14980792.png)


![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980810.png)
![{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B14980818.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B14980826.png)

![N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B14980839.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B14980847.png)

![2-(2-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B14980867.png)

![Butyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B14980885.png)
![5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14980889.png)
